molecular formula C9H16INO2 B13033395 Tert-butyl2-(iodomethyl)azetidine-1-carboxylate

Tert-butyl2-(iodomethyl)azetidine-1-carboxylate

Cat. No.: B13033395
M. Wt: 297.13 g/mol
InChI Key: XIFYREBWQBCNRN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(iodomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H16INO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(iodomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with iodine-containing reagents. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for tert-butyl 2-(iodomethyl)azetidine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(iodomethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 2-(iodomethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(iodomethyl)azetidine-1-carboxylate involves its reactivity with various biological and chemical targets. The iodine atom in the molecule can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The azetidine ring can interact with biological macromolecules, potentially leading to bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(iodomethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring.

Properties

Molecular Formula

C9H16INO2

Molecular Weight

297.13 g/mol

IUPAC Name

tert-butyl 2-(iodomethyl)azetidine-1-carboxylate

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3

InChI Key

XIFYREBWQBCNRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CI

Origin of Product

United States

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